

Application Notes and Protocols for For-Met-Leu-AMC

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Compound of Interest

Compound Name: **For-Met-Leu-AMC**

Cat. No.: **B1447234**

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Abstract

These application notes provide detailed protocols for the preparation and use of a stock solution of N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (**For-Met-Leu-AMC**). This fluorogenic substrate is a valuable tool for researchers studying proteolytic enzymes and the signaling pathways of formyl peptide receptors (FPRs). This document includes the chemical properties of the compound, a detailed protocol for stock solution preparation, and a general procedure for its use in enzyme activity assays. Additionally, it features diagrams of the relevant biological signaling pathway and a typical experimental workflow.

Introduction

N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (**For-Met-Leu-AMC**) is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminal formyl-methionyl-leucyl sequence serves as a recognition motif for various proteases and as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in chemotaxis and the innate immune response.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The compound is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond linking the peptide to the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting fluorescence can be quantified to measure enzyme activity. This property makes **For-Met-Leu-AMC** a sensitive substrate for continuous fluorometric assays of proteases that recognize this specific peptide sequence.

Chemical and Physical Properties

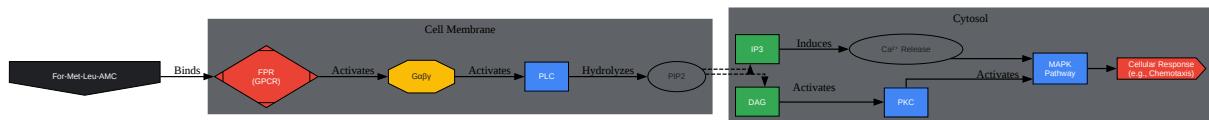
The key properties of **For-Met-Leu-AMC** are summarized below. Proper handling and storage are critical for maintaining the stability and performance of the compound.

Property	Value	Source / Notes
Full Chemical Name	N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin	-
Molecular Weight	~447.52 g/mol	Calculated
Appearance	White to off-white solid/powder	Inferred from similar compounds[4]
Primary Solvent	Dimethyl sulfoxide (DMSO)	Inferred from related compounds[3][5]
Fluorescence (cleaved)	Ex: ~350-380 nm / Em: ~440-460 nm	[6][7]

Biological Activity and Signaling Pathway

The For-Met-Leu peptide moiety is a potent agonist of Formyl Peptide Receptors (FPRs), which are primarily expressed on phagocytic leukocytes.[3][8] Binding of the ligand to the receptor initiates a signaling cascade that is crucial for chemotaxis, inflammation, and host defense.

The activation of FPR, a G protein-coupled receptor (GPCR), leads to the dissociation of the heterotrimeric G-protein into its α and $\beta\gamma$ subunits.[1] The activated G-protein then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cellular responses like chemotaxis and degranulation.[9]



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Figure 1. Simplified Formyl Peptide Receptor (FPR) signaling cascade.

Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution. It is critical to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

- **For-Met-Leu-AMC** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Calibrated precision balance and micropipettes

Procedure:

- Equilibration: Allow the vial of **For-Met-Leu-AMC** powder to warm to room temperature before opening to prevent condensation.

- Weighing: Carefully weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of **For-Met-Leu-AMC** (based on a MW of 447.52 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the powder. Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[10]
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μ L) in light-protective tubes.
- Storage: Store the aliquots tightly sealed at -20°C or -80°C. When stored correctly, DMSO stock solutions are stable for at least 6 months at -20°C and up to a year at -80°C.[5][11]

Stock Solution Calculation Guide:

Desired Concentration	Mass per 1 mL DMSO
1 mM	0.45 mg
5 mM	2.24 mg
10 mM	4.48 mg
20 mM	8.95 mg
50 mM	22.38 mg

General Protocol for a Fluorometric Protease Assay

This protocol provides a general workflow for measuring protease activity using the **For-Met-Leu-AMC** stock solution. The final concentrations of enzyme and substrate, as well as buffer composition and incubation time, must be optimized for each specific application.

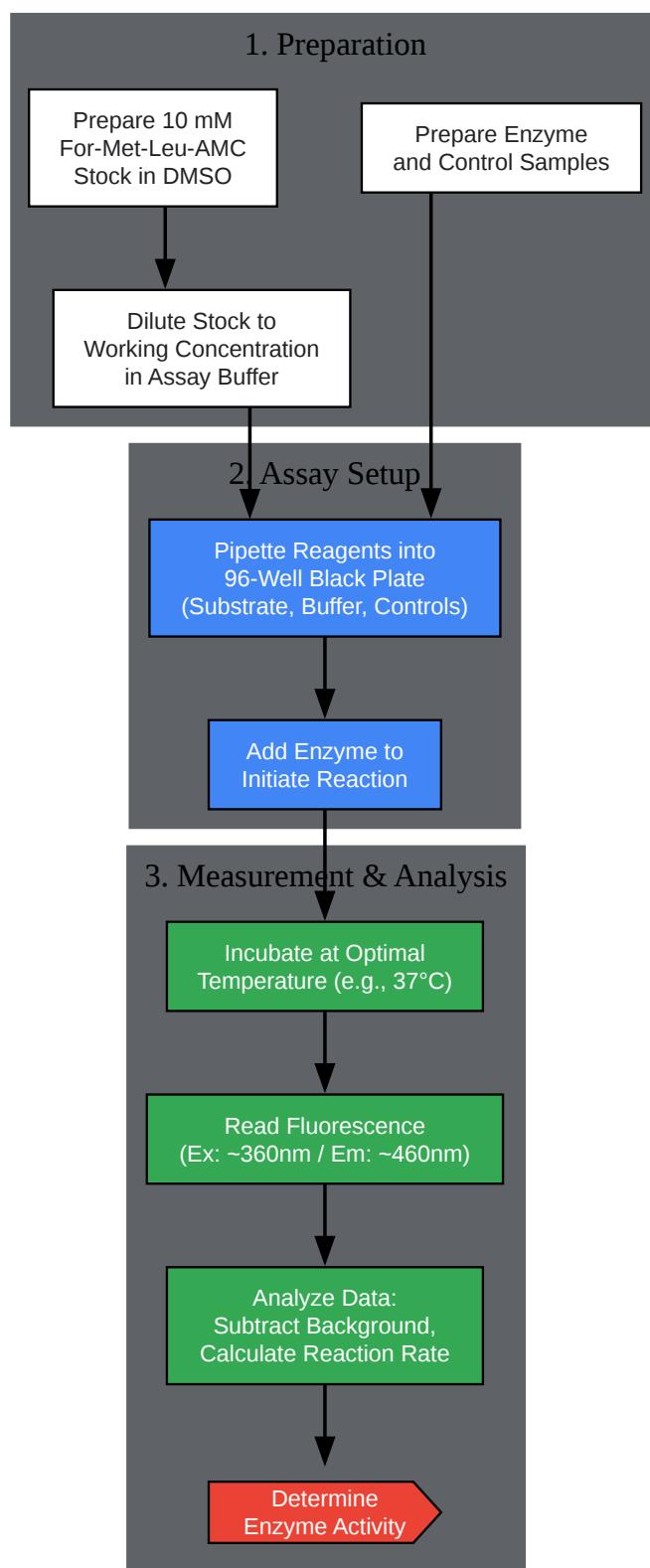
Materials:

- 10 mM **For-Met-Leu-AMC** stock solution in DMSO

- Purified enzyme or cell lysate containing the protease of interest
- Assay Buffer (e.g., Tris or PBS at optimal pH for the enzyme)
- 96-well black microplate (for fluorescence assays)
- Fluorescence microplate reader

Procedure:

- Prepare Working Solution: Dilute the 10 mM **For-Met-Leu-AMC** stock solution to the desired final concentration (e.g., 10-100 μ M) in the assay buffer. Prepare this solution fresh before each experiment.
- Set Up Reactions: To each well of the 96-well plate, add the reaction components. Include appropriate controls:
 - Blank: Assay buffer only (to measure background fluorescence).
 - Negative Control: Assay buffer + Substrate (no enzyme).
 - Positive Control: Assay buffer + Substrate + known active enzyme/inhibitor.
 - Test Sample: Assay buffer + Substrate + enzyme sample.
- Initiate Reaction: Add the enzyme sample to the wells to start the reaction. The final volume in each well should be consistent (e.g., 100-200 μ L).
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Protect the plate from light.
- Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.^[7]
- Data Analysis: Subtract the background fluorescence (from the blank wells) from all readings. Plot the fluorescence intensity versus time to determine the reaction rate (V_0), which is proportional to the enzyme activity.



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Figure 2. General experimental workflow for a protease assay.

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